molecular formula C9H12ClNO B1285026 3-Amino-3-(4-chlorophenyl)-1-propanol CAS No. 68208-26-4

3-Amino-3-(4-chlorophenyl)-1-propanol

Cat. No. B1285026
CAS RN: 68208-26-4
M. Wt: 185.65 g/mol
InChI Key: JGNACDMQJLVKIU-UHFFFAOYSA-N
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Description

The compound 3-Amino-3-(4-chlorophenyl)-1-propanol is a chemical of interest in various fields of research due to its potential biological activity and its structural characteristics. The presence of both an amino group and a chlorophenyl group within the same molecule suggests that it could be a precursor or an active compound in the synthesis of pharmacologically relevant substances.

Synthesis Analysis

The synthesis of related compounds has been explored in several studies. For instance, 1-Aryl-3-phenethylamino-1-propanone hydrochlorides, which share a similar structural motif to 3-Amino-3-(4-chlorophenyl)-1-propanol, have been synthesized using Mannich reactions. These reactions involve paraformaldehyde, phenethylamine hydrochloride, and various acetophenones, yielding products with high efficiency . Although the exact synthesis of 3-Amino-3-(4-chlorophenyl)-1-propanol is not detailed, the methods used in these studies could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of compounds similar to 3-Amino-3-(4-chlorophenyl)-1-propanol has been characterized using various spectroscopic techniques. For example, the structural and vibrational characteristics of 3-amino-1-propanol were studied using a combination of molecular orbital calculations and vibrational spectroscopy, revealing the presence of different conformers and intramolecular hydrogen bonding . These findings are relevant as they provide insight into the conformational flexibility and intermolecular interactions that could also be present in 3-Amino-3-(4-chlorophenyl)-1-propanol.

Chemical Reactions Analysis

The reactivity of compounds containing the 3-amino-1-propanol moiety has been investigated, particularly in the context of synthesizing potential GABA B receptor antagonists. The synthesis of 3-amino-3-(4-chlorophenyl)propanoic acid, a compound structurally related to 3-Amino-3-(4-chlorophenyl)-1-propanol, has been reported, and its biological activity as a GABA receptor antagonist has been evaluated . This suggests that 3-Amino-3-(4-chlorophenyl)-1-propanol could also be involved in similar chemical reactions leading to biologically active molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds structurally related to 3-Amino-3-(4-chlorophenyl)-1-propanol have been studied. For instance, the single-crystal structure and antimicrobial activity of a compound containing the 3-amino-1-(4-chlorophenyl) moiety were determined, providing valuable information on the molecular geometry and potential biological applications . Additionally, the crystal structure of another related compound was elucidated, revealing specific conformational details and intermolecular hydrogen bonding patterns . These studies contribute to a better understanding of how the physical and chemical properties of such compounds may influence their biological activity and stability.

properties

IUPAC Name

3-amino-3-(4-chlorophenyl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClNO/c10-8-3-1-7(2-4-8)9(11)5-6-12/h1-4,9,12H,5-6,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGNACDMQJLVKIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CCO)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20588754
Record name 3-Amino-3-(4-chlorophenyl)propan-1-ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-3-(4-chlorophenyl)-1-propanol

CAS RN

68208-26-4
Record name γ-Amino-4-chlorobenzenepropanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68208-26-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Amino-3-(4-chlorophenyl)propan-1-ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-amino-3-(4-chlorophenyl)propan-1-ol
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Synthesis routes and methods

Procedure details

Borane-tetrahydrofuran complex (94.0 mL, 93.92 mmol) was added dropwise to a stirred suspension of 3-amino-3-(4-chlorophenyl)propionic acid (2.50 g, 12.52 mmol) in THF (75 mL) at 0° C. over a period of 20 minutes under nitrogen. The resulting suspension was stirred at 0° C. for 30 minutes then at 22° C. for 5 hours. The reaction mixture was added portionwise to methanol (500 mL). The mixture was concentrated, redissolved in methanol (250 mL) and reconcentrated (this process was repeated three times). The residue was dissolved in DCM (200 mL) and washed with 1N NaOH (150 mL). The aqueous layer was extracted with DCM (5×100 mL) and the extracts combined with the organic layer. The combined organics were washed with saturated brine (2×150 mL), dried over MgSO4 and concentrated to afford a white semi-solid. The crude product was purified by flash silica chromatography, elution gradient 5 to 7% (10:1 MeOH/conc. NH3 (aq)) in DCM. Pure fractions were evaporated to dryness to afford 3-amino-3-(4-chlorophenyl)propan-1-ol (1.320 g, 56.8%) as a white solid.
Quantity
2.5 g
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step Two

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